
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, also known as QNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. QNZ is a derivative of quinoline and is known to possess anti-inflammatory, anti-cancer, and immunosuppressive properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide involves the inhibition of various signaling pathways involved in cell growth, inflammation, and immune response. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. This compound also inhibits the activity of STAT3, a transcription factor involved in immune response and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress the activity of immune cells. This compound has also been shown to reduce inflammation and oxidative stress in cells and tissues.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. This compound is also highly selective for its target molecules, which makes it a useful tool for studying specific signaling pathways. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some experiments. This compound also has potential toxicity, which needs to be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of various types of cancer cells, and further studies could lead to the development of this compound-based therapies for cancer. Another potential application is in the treatment of autoimmune disorders and inflammatory diseases. This compound has been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of these diseases. Further studies could also explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide can be synthesized via a multi-step process involving the reaction of 8-methylquinoline with various reagents. One of the most commonly used methods involves the reaction of 8-methylquinoline with 2-bromoacetophenone to form 2-(8-methylquinolin-3-yl)acetophenone, which is then reacted with N-isopropylisobutyramide to form this compound.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
properties
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-8-6-7-13(5)16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNNEDJKJKDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

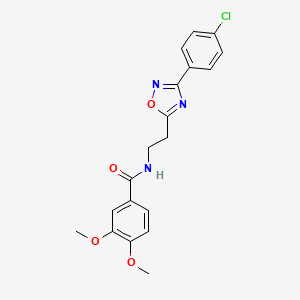

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)
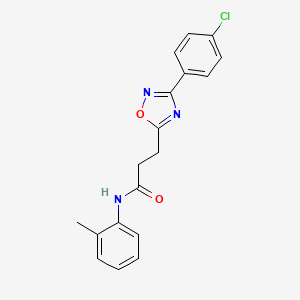
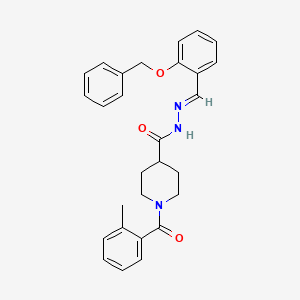
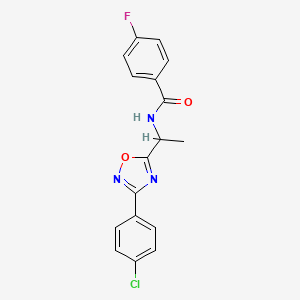
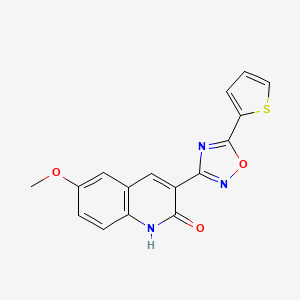

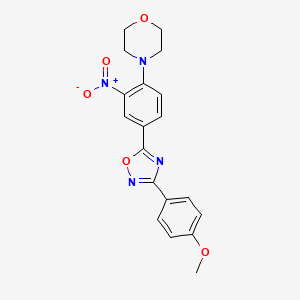
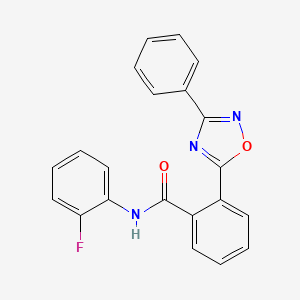
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)

